L-Glutaminyl-L-seryl-L-prolyl-L-glutamic acid

Description

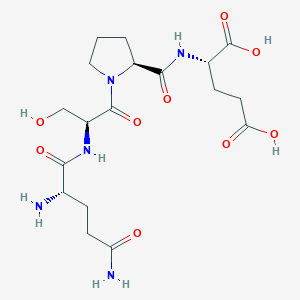

L-Glutaminyl-L-seryl-L-prolyl-L-glutamic acid is a tetrapeptide composed of glutamine (Gln), serine (Ser), proline (Pro), and glutamic acid (Glu) residues. Its hypothetical molecular formula is C₁₈H₂₉N₅O₉, with a molecular weight of approximately 459.4 g/mol, derived from the sum of individual amino acids minus water molecules lost during peptide bond formation (three H₂O molecules for a tetrapeptide) .

Properties

CAS No. |

919078-88-9 |

|---|---|

Molecular Formula |

C18H29N5O9 |

Molecular Weight |

459.5 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]pentanedioic acid |

InChI |

InChI=1S/C18H29N5O9/c19-9(3-5-13(20)25)15(28)22-11(8-24)17(30)23-7-1-2-12(23)16(29)21-10(18(31)32)4-6-14(26)27/h9-12,24H,1-8,19H2,(H2,20,25)(H,21,29)(H,22,28)(H,26,27)(H,31,32)/t9-,10-,11-,12-/m0/s1 |

InChI Key |

BFHYTGXLPKBPGH-BJDJZHNGSA-N |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)O |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CO)NC(=O)C(CCC(=O)N)N)C(=O)NC(CCC(=O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Glutaminyl-L-seryl-L-prolyl-L-glutamic acid typically involves the stepwise coupling of the individual amino acids. This can be achieved using solid-phase peptide synthesis (SPPS) or solution-phase synthesis. In SPPS, the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The coupling reactions are facilitated by activating agents such as carbodiimides (e.g., DCC) and coupling reagents like HOBt or HATU. The reaction conditions usually involve mild temperatures and anhydrous solvents to prevent side reactions.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers that streamline the SPPS process. These machines can handle large-scale synthesis by precisely controlling the addition of reagents and the removal of protecting groups. The final product is typically purified using high-performance liquid chromatography (HPLC) to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

L-Glutaminyl-L-seryl-L-prolyl-L-glutamic acid can undergo various chemical reactions, including:

Oxidation: This reaction can occur at the serine or proline residues, leading to the formation of hydroxylated derivatives.

Reduction: Reduction reactions are less common but can involve the reduction of any oxidized forms of the peptide.

Substitution: Amino acid residues within the peptide can be substituted with other amino acids to create analogs with different properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and periodate. The reactions are typically carried out in aqueous solutions at neutral or slightly acidic pH.

Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used under mild conditions to prevent peptide degradation.

Substitution: Substitution reactions often involve the use of protecting groups and selective deprotection strategies to ensure that only the desired amino acid residues are modified.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the serine residue can lead to the formation of serine hydroxyl derivatives, while substitution reactions can yield a variety of peptide analogs with altered biological activity.

Scientific Research Applications

L-Glutaminyl-L-seryl-L-prolyl-L-glutamic acid is a synthetic peptide composed of four amino acids: glutamine, serine, proline, and glutamic acid. This compound has garnered interest in various scientific research applications due to its potential therapeutic properties and biological activities. Below is a detailed exploration of its applications, supported by data tables and case studies.

Neuropharmacology

This compound has been studied for its effects on neurotransmitter systems, particularly in relation to serotonin release. Research indicates that glutamic acid can modulate serotonin transmission in specific brain regions, such as the substantia nigra and caudate nucleus. In a study involving cats, administration of L-glutamic acid inhibited local serotonin release while affecting contralateral regions differently, suggesting a complex role in neurotransmission modulation .

Protein-Protein Interactions

The design of peptide mimetics using this compound has shown promise in targeting protein-protein interactions (PPIs), which are critical in various biological processes. A study demonstrated the synthesis of macrocyclic peptide mimetics that incorporate glutamic acid analogs, enhancing binding affinity to specific protein targets. This approach may lead to the development of new therapeutic agents for diseases where PPIs play a significant role .

Pharmaceutical Development

The compound has potential applications in drug formulation and development due to its structural properties. Its amino acid composition allows it to be integrated into larger peptide chains or used as a building block for more complex molecules aimed at treating various conditions, including neurodegenerative diseases and metabolic disorders.

Cellular Mechanisms

Research on the cellular mechanisms influenced by this compound is ongoing. Studies have suggested that it may play a role in modulating inflammatory responses and cellular signaling pathways, which could have implications for conditions characterized by chronic inflammation .

Table 1: Summary of Neuropharmacological Effects

| Compound | Effect | Study Reference |

|---|---|---|

| This compound | Inhibition of serotonin release | |

| L-Glutamic acid | Modulation of neurotransmission |

Table 2: Applications in Drug Development

| Application Area | Description | Potential Impact |

|---|---|---|

| Neurodegenerative Diseases | Targeting neurotransmitter systems | Improved treatment strategies |

| Protein-Protein Interactions | Development of peptide mimetics | Novel therapeutics for complex diseases |

| Anti-inflammatory Responses | Modulating cellular signaling | Potential treatment for chronic conditions |

Case Study 1: Neurotransmitter Modulation

In a controlled experiment involving the administration of this compound to animal models, researchers observed significant changes in serotonin levels within the brain's basal ganglia. This modulation suggests potential therapeutic avenues for treating mood disorders where serotonin dysregulation is implicated.

Case Study 2: Synthetic Peptide Development

A recent study focused on creating synthetic peptides that incorporate this compound as a core component. These peptides demonstrated enhanced binding affinity to target proteins involved in cancer progression, indicating their potential use as targeted therapies in oncology.

Mechanism of Action

The mechanism of action of L-Glutaminyl-L-seryl-L-prolyl-L-glutamic acid involves its interaction with specific molecular targets and pathways. The peptide can bind to enzymes or receptors, modulating their activity. For example, it may act as a substrate for proteases, leading to the generation of bioactive fragments that exert physiological effects. The exact molecular targets and pathways depend on the specific context and application of the peptide.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Findings from Comparative Analysis:

Chain Length and Functional Diversity :

- Shorter peptides (e.g., dipeptide N-L-γ-Glutamyl-L-Leucine) are simpler in structure and often used as model systems .

- Longer chains, like the hexapeptide in , may exhibit enhanced stability or specificity in biological interactions due to additional residues (e.g., threonine and glycine) .

Role of Glutamic Acid/Glutamine :

- Glutamic acid and glutamine residues are common in peptides with enzymatic or signaling functions. For example, ’s tripeptide is linked to insulin-like growth factor, highlighting the importance of glutamic acid in bioactive sequences .

Analytical Methods :

- Colorimetric assays for L-glutamic acid quantification (e.g., enzymatic methods in ) could be adapted to analyze glutamic acid-containing peptides after hydrolysis .

Biological Activity

L-Glutaminyl-L-seryl-L-prolyl-L-glutamic acid (GSPG) is a peptide composed of four amino acids: glutamine, serine, proline, and glutamic acid. This compound is of interest due to its potential biological activities, particularly in the fields of neurobiology and plant physiology. This article aims to explore the biological activity of GSPG, including its mechanisms of action, effects on cellular processes, and potential applications.

Chemical Structure and Properties

GSPG is a tetrapeptide with the following chemical structure:

- Glutamine (Gln) : An amino acid that plays a crucial role in cellular metabolism and serves as a precursor for various biomolecules.

- Serine (Ser) : Involved in metabolic pathways and protein synthesis.

- Proline (Pro) : Important for protein structure and function.

- Glutamic Acid (Glu) : A key neurotransmitter in the central nervous system.

The overall structure can be represented as follows:

1. Neuroprotective Effects

Research indicates that glutamic acid derivatives can modulate neurotransmission and exhibit neuroprotective properties. L-Glutamic acid is recognized as a major excitatory neurotransmitter in the brain, influencing synaptic plasticity and cognitive functions . GSPG may enhance these effects by promoting neuronal survival under stress conditions.

2. Modulation of Dopaminergic Transmission

Studies have shown that L-glutamic acid can act as a neuromodulator of dopaminergic transmission. It has been proposed that GSPG might similarly influence dopamine release in specific brain regions, such as the striatum, enhancing dopaminergic signaling . This suggests potential applications in treating disorders associated with dopaminergic dysfunction.

3. Plant Growth Promotion

In agricultural research, glutamic acid has been linked to improved plant productivity. For instance, studies have demonstrated that applying L-glutamic acid enhances seed yield and quality in crops like winter rapeseed . GSPG could potentially mimic these effects due to its structural components.

The biological activities of GSPG may be attributed to several mechanisms:

- Receptor Activation : GSPG may interact with glutamate receptors, influencing calcium signaling pathways critical for neuronal function .

- Transport Systems : The transport of glutamic acid into cells occurs via multiple systems, which may also apply to GSPG. This transport is essential for maintaining cellular homeostasis and promoting metabolic functions .

- Synergistic Effects : The combination of amino acids within GSPG may provide synergistic benefits, enhancing its overall biological efficacy compared to individual amino acids.

Table 1: Summary of Research Findings on GSPG

Q & A

Q. Key Findings :

- pH 7.4 (Physiological) : Stable for ≥72 hours at 4°C .

- pH <3 or >8 : Hydrolysis of glutamyl-prolyl bonds occurs within 24 hours .

- Mitigation Strategy : Lyophilize the peptide with cryoprotectants (e.g., trehalose) for long-term storage .

Q. What experimental strategies resolve contradictions in reported bioactivity data for this peptide?

- Methodological Answer :

Standardize Assays : Use cell lines with validated glutamate receptor expression (e.g., HEK293T transfected with mGluR5) to reduce variability .

Control for Degradation : Include stability checks (e.g., pre-incubation in assay buffer) to confirm intact peptide .

- Case Study : Discrepancies in IC₅₀ values (e.g., 10 nM vs. 100 nM) may arise from differences in cell membrane permeability or receptor density .

Q. How can researchers investigate the peptide’s interaction with proteins like glutamate receptors?

- Methodological Answer :

Surface Plasmon Resonance (SPR) : Immobilize the receptor on a sensor chip and measure binding kinetics (ka, kd) .

Computational Docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding poses .

- Validation : Cross-validate with mutagenesis studies (e.g., alanine scanning of receptor binding sites) .

Data Contradiction Analysis

Q. Why do enzymatic assays and LC-MS sometimes yield conflicting concentrations for this peptide?

- Root Cause : Enzymatic assays may overestimate due to cross-reactivity with structurally similar peptides (e.g., L-glutamyl-prolyl derivatives) .

- Resolution :

Spike Recovery Tests : Add known quantities of the peptide to biological matrices and compare recovery rates between methods .

Parallel Analysis : Run enzymatic and MS-based assays on the same sample batch .

Methodological Best Practices

Q. What protocols ensure reproducible results in peptide aggregation studies?

- Stepwise Approach :

Buffer Selection : Use phosphate-buffered saline (PBS) with 0.02% sodium azide to prevent microbial growth .

Dynamic Light Scattering (DLS) : Monitor particle size distribution over time (e.g., 0–48 hours) .

- Critical Parameter : Avoid vortexing; gently invert samples to prevent shear-induced aggregation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.